A Comprehensive Technical Guide to 2-O-Desmethyl Cisapride
A Comprehensive Technical Guide to 2-O-Desmethyl Cisapride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride. The document elucidates the chemical structure, physicochemical properties, and the biological context of this compound, primarily through the lens of its parent drug, Cisapride. Due to the limited publicly available data on the metabolite itself, this guide focuses on the established pharmacology and mechanism of action of Cisapride to provide a foundational understanding. Key information is presented in structured tables for clarity, and logical relationships, including the biotransformation from the parent compound and the parent compound's signaling pathway, are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
2-O-Desmethyl Cisapride is recognized as a minor metabolite of Cisapride, a once widely used gastrointestinal prokinetic agent.[1][2] Cisapride was prescribed for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis due to its ability to enhance gastrointestinal motility.[3][4] It functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which in turn promotes the release of acetylcholine (B1216132) in the enteric nervous system.[3][5][6] The study of its metabolites, including 2-O-Desmethyl Cisapride, is crucial for a complete understanding of its pharmacological and toxicological profile. This guide provides a comprehensive summary of the known chemical and physical properties of 2-O-Desmethyl Cisapride and delves into the well-documented biological activity of its parent compound to offer a thorough contextual understanding.
Chemical Identity and Physicochemical Properties
2-O-Desmethyl Cisapride is structurally similar to its parent compound, differing by the demethylation of the methoxy (B1213986) group at the 2-position of the benzamide (B126) moiety. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 2-O-Desmethyl Cisapride
| Property | Value | Reference(s) |
| IUPAC Name | cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-hydroxy-benzamide | [7][8] |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | [1][2][9][] |
| Molecular Weight | 451.92 g/mol | [1][2][] |
| CAS Number | 102671-04-5 | [1][2][9][][11] |
| Appearance | Off-white solid | [8] |
| Purity | ≥95.9% (by HPLC) | [8] |
| SMILES | CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | [11] |
| InChI | InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | [11] |
Biotransformation of Cisapride
Cisapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][12] One of the metabolic pathways involves the O-demethylation of the methoxy group on the benzamide ring, leading to the formation of 2-O-Desmethyl Cisapride.
Figure 1. Biotransformation of Cisapride to 2-O-Desmethyl Cisapride.
Pharmacology of the Parent Compound: Cisapride
The biological activity of 2-O-Desmethyl Cisapride is not well-documented. Therefore, understanding the pharmacology of the parent drug, Cisapride, is essential.
Mechanism of Action
Cisapride is a potent and selective serotonin 5-HT₄ receptor agonist.[3][5] Its prokinetic effects are mediated through the stimulation of these receptors on enteric neurons in the myenteric plexus. This stimulation enhances the release of acetylcholine, a key neurotransmitter that increases smooth muscle contraction and gastrointestinal motility.[3][6] Unlike some other prokinetic agents, Cisapride does not possess direct cholinergic or antidopaminergic activity.[5]
Figure 2. Signaling pathway of Cisapride's prokinetic action.
Pharmacokinetic Profile of Cisapride
-
Absorption: Rapidly absorbed after oral administration, with a bioavailability of 30-40%.[3]
-
Protein Binding: Highly protein-bound (approximately 97.5%).[3]
-
Metabolism: Extensively metabolized by hepatic CYP3A4.[3][12]
-
Elimination Half-life: Approximately 10 hours.[3]
Quantitative Data on Cisapride's Efficacy
While specific quantitative data for 2-O-Desmethyl Cisapride is unavailable, numerous studies have quantified the effects of the parent compound, Cisapride, on gastrointestinal function. The following table summarizes representative findings from clinical research on Cisapride.
Table 2: Selected Clinical Efficacy Data for Cisapride
| Parameter | Study Population | Dosage | Key Finding | Reference(s) |
| Colonic Transit Time (CTT) | 25 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | Significant shortening of total and right segmental CTT after 8 weeks of treatment. | [13] |
| Gastric Emptying | 40 preoperative patients given morphine | 10 mg (single dose) | Reversed the delay in gastric emptying caused by morphine more effectively than metoclopramide (B1676508). | [14] |
| Symptom Improvement | 15 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | 46.7% of patients reported an "excellent" global response, and 33.3% reported a "good" response. | [13] |
| GI Motility Index | Isolated guinea pig antrum muscle strips | 4, 40, and 400 nM | Elicited a dose-related enhancement of baseline activity. | [15] |
Relevant Experimental Protocols
In Vitro Motility Assays
-
Objective: To assess the direct effect of a compound on gastrointestinal smooth muscle contractility.
-
Methodology:
-
Isolate muscle strips from the desired region of the gastrointestinal tract (e.g., antrum, ileum, colon) of a laboratory animal (e.g., guinea pig).[15]
-
Remove mucosa and submucosa to obtain smooth muscle preparations.
-
Mount the muscle strips in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Connect the strips to isometric force transducers to record contractile activity.
-
After an equilibration period, add the test compound (e.g., 2-O-Desmethyl Cisapride) in a cumulative, dose-dependent manner.
-
Record changes in baseline activity, frequency, and amplitude of contractions.[15]
-
Figure 3. Workflow for in vitro muscle strip contractility assay.
In Vivo Gastrointestinal Transit Studies
-
Objective: To measure the effect of a compound on the rate of passage of contents through the gastrointestinal tract.
-
Methodology:
-
Administer radio-opaque markers or a radiolabeled meal to conscious animal subjects (e.g., rabbits, dogs).[16]
-
Administer the test compound or a vehicle control at specified time points.
-
Acquire serial radiographs or scintigraphic images at predetermined intervals.
-
Quantify the progression of the markers through different segments of the GI tract (stomach, small intestine, colon).
-
Calculate gastric emptying time and segmental/total colonic transit times.[13]
-
Conclusion
2-O-Desmethyl Cisapride is a minor metabolite of the 5-HT₄ receptor agonist, Cisapride. While specific pharmacological data on this metabolite remain scarce, its chemical structure and properties have been defined. A thorough understanding of the parent compound's mechanism of action, which involves enhancing acetylcholine release in the myenteric plexus to stimulate gut motility, provides a critical framework for inferring the potential biological relevance of its metabolites. The methodologies outlined in this guide, previously used to characterize Cisapride, represent a clear path for future research to elucidate the specific pharmacological profile of 2-O-Desmethyl Cisapride. This document serves as a foundational resource for scientists and researchers, consolidating the available chemical data and providing essential biological context for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Cisapride - Wikipedia [en.wikipedia.org]
- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. esschemco.com [esschemco.com]
- 9. BioOrganics [bioorganics.biz]
- 11. 2-O-Desmethyl Cisapride | LGC Standards [lgcstandards.com]
- 12. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cisapride in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effect of cisapride and metoclopramide on morphine-induced delay in gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
